molecular formula C7H6N2O B12955975 Furo[3,2-b]pyridin-6-amine

Furo[3,2-b]pyridin-6-amine

Cat. No.: B12955975
M. Wt: 134.14 g/mol
InChI Key: IPUVYFWISQGDNW-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-6-amine is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system. The amine group at the 6-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

furo[3,2-b]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVYFWISQGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by dehydrohalogenation . The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 6 participates in nucleophilic substitution, often forming derivatives with enhanced biological or material properties.

Reaction Type Reagents/Conditions Products Yield Key Observations
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFN-Alkylated derivatives65–78%Regioselectivity influenced by steric hindrance.
AcylationAcetyl chloride, pyridineN-Acetylated products72–85%Amide formation confirmed via IR (ν=1665 cm⁻¹).

Example :
Reaction with methyl iodide in DMF at 60°C produces N-methyl-Furo[3,2-b]pyridin-6-amine, confirmed by LC-MS and NMR.

Oxidation and Reduction

The fused ring system and amine group undergo redox transformations:

Reaction Type Reagents/Conditions Products Yield Key Observations
OxidationKMnO₄, H₂SO₄, 80°CNitro-Furo[3,2-b]pyridine58%Over-oxidation avoided at controlled pH.
ReductionH₂, Pd/C, ethanolPartially saturated tetrahydrofuran89%Selective reduction of furan ring.

Mechanistic Insight :
Oxidation of the amine to a nitro group proceeds via a nitroso intermediate, while catalytic hydrogenation targets the furan’s conjugated π-system.

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Reaction Type Reagents/Conditions Products Yield Key Observations
Tandem cyclizationt-BuOK, DMF, 65°CBenzofuro[3,2-b]furopyridines67–83%Thorpe-Ziegler mechanism confirmed .
Intramolecular couplingCuI, DMF, 100°CTricyclic pyrido-furan derivatives71%X-ray crystallography validated structure .

Example :
Heating with t-BuOK induces sequential cyclization, forming benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one (Scheme 1) .

Cycloaddition Reactions

The furan moiety participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Products Yield Stereochemistry
Maleic anhydrideToluene, refluxBicyclic adducts76%Endo preference observed.
Dimethyl acetylenedicarboxylate80°C, 12 hFuropyridine-fused cyclohexenes68%Regioselectivity confirmed by NOE.

Note : Electron-deficient dienophiles react efficiently due to the electron-rich furan ring.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

Reaction Type Catalyst/Base Products Yield Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives82%Drug discovery scaffolds.
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl substituted analogs75%Enhanced pharmacokinetic profiles.

Acid-Base Reactions

The amine group exhibits basicity (pKa ≈ 4.7), enabling salt formation:

Acid Conditions Products Solubility
HClEthanol, RTHydrochloride saltWater solubility increased 10x.
Trifluoroacetic acidDichloromethane, 0°CTFA saltCrystalline stability confirmed.

Key Reaction Trends and Challenges

  • Regioselectivity : Reactions at the amine group dominate, but steric effects from the fused rings can limit accessibility.

  • Stability : Prolonged exposure to strong oxidants degrades the furan ring, necessitating controlled conditions .

  • Synthetic Utility : The compound’s versatility enables access to bioactive molecules, including kinase inhibitors and antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

Furo[3,2-b]pyridin-6-amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by interacting with key cellular signaling pathways. It has demonstrated binding affinities to receptors such as the human epidermal growth factor receptor 2 (HER2), which is crucial in cancer cell proliferation and survival .
  • Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases due to its anti-inflammatory effects .

The compound has been evaluated for its interaction with various biological targets:

  • Kinase Inhibition : this compound has been explored as a selective inhibitor for kinases such as ALK3 and ALK2. The bioisosteric replacement of other scaffolds with furo[3,2-b]pyridine has shown promise in improving selectivity and potency against specific kinases .
  • Nicotinic Acetylcholine Receptor Ligands : A novel series of derivatives based on this compound have been synthesized and tested for their activity as ligands at nicotinic acetylcholine receptors, indicating potential applications in neurological research .

Data Table: Comparison of Biological Activities

Activity Target/Mechanism Reference
AnticancerHER2 receptor binding
NeuroprotectionAnti-inflammatory effects
Kinase inhibitionALK3, ALK2 selective inhibitors
Nicotinic receptor activityLigand interactions

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound revealed its ability to inhibit cancer cell lines by targeting HER2 signaling pathways. The results indicated a marked reduction in cell viability at specific concentrations, suggesting its potential as a lead compound in cancer therapy development.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound demonstrated its capability to reduce inflammatory markers in neuronal cells. This suggests that it could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Furo[3,2-b]pyridin-6-amine with key analogs, emphasizing substituents, ring systems, and properties:

Compound Name Molecular Formula Molecular Weight Substituents/Ring System Key Properties/Applications References
This compound C₇H₆N₂O 134.14 Furan fused to pyridine (O-heterocycle) Potential bioactive intermediate
Thieno[3,2-b]pyridin-6-amine dihydrochloride C₇H₈Cl₂N₂S 223.10 Thiophene fused to pyridine (S-heterocycle) Small-molecule scaffold for drug discovery
5-Fluoro-3-iodopyridin-2-amine C₅H₄FIN₂ 253.00 Halogenated pyridine (F, I substituents) Halogen bonding in catalytic systems
6-(Difluoromethyl)pyridin-3-amine hydrochloride C₆H₇ClF₂N₂ 192.59 Difluoromethyl group (-CF₂H) High-purity pharmaceutical intermediate (95%)
Key Observations:
  • Halogen Effects : Halogenated pyridines (e.g., 5-Fluoro-3-iodopyridin-2-amine) exhibit higher molecular weights and improved stability, favoring cross-coupling reactions in synthesis .
  • Salt Forms : Hydrochloride derivatives (e.g., 6-(Difluoromethyl)pyridin-3-amine hydrochloride) demonstrate improved aqueous solubility, critical for drug formulation .

Biological Activity

Furo[3,2-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound features a fused furan and pyridine ring structure, which contributes to its unique chemical properties. The compound has been identified as a promising scaffold for the development of selective inhibitors of various biological targets, particularly kinases and signaling pathways.

Biological Activities

  • Inhibition of Kinases
    • This compound has been recognized as a potent inhibitor of cdc-like kinases (CLKs). Studies have shown that derivatives of this compound can selectively modulate the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation. Optimization of its structure has led to the development of highly selective inhibitors with sub-micromolar activity against these kinases .
  • Anticancer Activity
    • Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound has also shown antimicrobial activity, particularly against bacterial strains. Studies involving molecular docking have revealed that this compound derivatives can effectively bind to bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication .
  • Neuroprotective Effects
    • Some derivatives have been evaluated for their neuroprotective effects, potentially offering therapeutic options for neurodegenerative diseases. The ability to inhibit specific enzymes involved in neuroinflammation suggests a mechanism through which these compounds may exert protective effects on neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Kinase InhibitionCLK Inhibition
Anticancer ActivityApoptosis Induction
Antimicrobial ActivityDNA Gyrase Inhibition
Neuroprotective EffectsEnzyme Inhibition

Detailed Research Findings

  • Kinase Inhibition : A study demonstrated that modifications to the furo[3,2-b]pyridine scaffold resulted in compounds with enhanced selectivity for CLKs. The most potent inhibitors were found to have IC50 values in the low micromolar range against target kinases .
  • Anticancer Mechanism : In vitro studies on cancer cell lines revealed that this compound derivatives could induce PARP cleavage and caspase activation, markers indicative of apoptosis. The compounds were shown to downregulate genes associated with cell survival while upregulating pro-apoptotic genes .
  • Antimicrobial Testing : Molecular docking studies indicated strong binding affinities between synthesized furo[3,2-b]pyridine derivatives and bacterial DNA gyrase, suggesting a potential mechanism for their antimicrobial efficacy .

Q & A

Basic: What are the common synthetic routes for Furo[3,2-b]pyridin-6-amine?

This compound can be synthesized via microwave-assisted protocols, which reduce reaction times compared to classical thermal methods. For example, microwave irradiation has been employed in the synthesis of structurally related furopyridine derivatives, such as methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate, achieving comparable yields in shorter durations . Additionally, hydrogenation using catalysts like Pd/C under methanol solvent conditions has been effective for analogous pyridine derivatives (e.g., reduction of nitro groups to amines) .

Basic: How is this compound characterized experimentally?

Key characterization techniques include:

  • 1H NMR : To confirm substituent positions and amine functionality, as demonstrated in studies of furopyridine derivatives .
  • X-ray crystallography : For resolving molecular geometry, as seen in structurally similar pyridine-amine complexes (e.g., 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine) .
  • Physicochemical properties : Density (1.315±0.06 g/cm³), boiling point (284.1±25.0°C), and pKa (13.54±0.10) can be predicted computationally or measured experimentally for related compounds .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in multicomponent reactions?

Substituents on the furopyridine ring can modulate reactivity. For instance, electron-withdrawing groups may stabilize intermediates in multicomponent reactions, while electron-donating groups can lead to side reactions. In pyrazolo[3,4-b]pyridin-6-amine synthesis, aryl aldehydes with electron-donating groups resulted in lower yields due to competing pathways, whereas electron-deficient aldehydes showed higher efficiency . Computational modeling (e.g., DFT) is recommended to predict electronic effects .

Advanced: What catalytic systems optimize the synthesis of this compound derivatives?

Meglumine, a non-toxic organocatalyst, has been used in green synthesis protocols for pyridin-6-amine derivatives, enabling high yields under mild conditions . Transition-metal catalysts (e.g., Pd/C) are also effective for hydrogenation steps in precursor synthesis . Solvent selection (e.g., methanol or ethanol) and temperature control are critical for minimizing side products.

Advanced: What computational approaches predict the bioavailability and solubility of this compound?

Tools like LogP predictors (e.g., XLogP3) and molecular dynamics simulations can estimate solubility and membrane permeability. For example, LogP values for similar pyridine derivatives range from 1.2–2.5, indicating moderate lipophilicity . Bioavailability scores (e.g., Lipinski’s Rule of Five) should be calculated to assess drug-likeness.

Basic: What are the solubility trends for this compound in common solvents?

Advanced: How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

SAR studies on furopyridine derivatives (e.g., Cathepsin S inhibitors) reveal that substituents at the 3-position significantly modulate binding affinity . Introducing fluorinated or methyl groups can enhance metabolic stability. Bioisosteric replacement (e.g., replacing oxygen with sulfur in the furo ring) may alter target selectivity, as seen in thieno[3,2-b]pyridin-6-amine derivatives .

Advanced: What are the challenges in scaling up this compound synthesis?

Key challenges include:

  • Purification : Chromatography is often required due to byproduct formation in multicomponent reactions .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) are preferable for ease of recovery .
  • Thermal sensitivity : Microwave protocols may require specialized equipment for large-scale reactions .

Basic: What safety precautions are recommended for handling this compound?

While specific safety data for this compound are limited, structurally similar amines require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Gloves and lab coats to prevent dermal exposure.
  • Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray studies provide precise bond lengths and angles, critical for confirming regiochemistry. For example, a study on a brominated pyridine-amine derivative resolved positional isomerism with a data-to-parameter ratio of 13.0 and R factor of 0.051 . Synchrotron sources improve resolution for low-symmetry crystals.

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